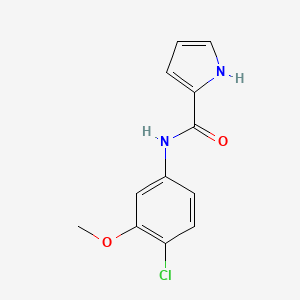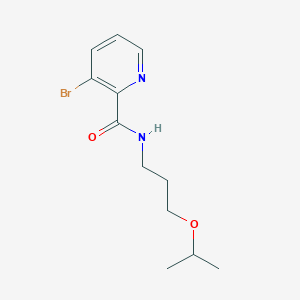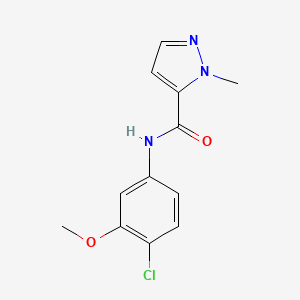![molecular formula C18H18N2O3 B7679866 2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol](/img/structure/B7679866.png)
2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as MRE-269 and has been studied extensively for its biochemical and physiological effects.
作用机制
MRE-269 acts as an agonist for the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that regulates gene expression and plays a role in lipid metabolism, inflammation, and cell proliferation. Activation of PPARδ by MRE-269 leads to the upregulation of genes involved in fatty acid oxidation and energy metabolism. This leads to an increase in energy expenditure and a decrease in fat storage.
Biochemical and Physiological Effects:
MRE-269 has been shown to have various biochemical and physiological effects. In animal studies, MRE-269 has been shown to lower blood pressure, improve insulin sensitivity, and reduce inflammation. MRE-269 has also been shown to increase energy expenditure and decrease fat storage in animal models of obesity.
实验室实验的优点和局限性
MRE-269 has several advantages for lab experiments. It is a specific agonist for PPARδ and does not have any off-target effects. It is also stable and can be easily synthesized in the lab. However, MRE-269 has some limitations for lab experiments. It is not very soluble in water and requires organic solvents for its preparation. It also has a short half-life and needs to be administered frequently.
未来方向
There are several future directions for the study of MRE-269. One direction is to study its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Another direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to understand the long-term effects of MRE-269 and its potential side effects.
Conclusion:
In conclusion, MRE-269 is a chemical compound that has been extensively studied for its potential applications in various fields. It is a specific agonist for PPARδ and has several biochemical and physiological effects. MRE-269 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of MRE-269, and further research is needed to fully understand its potential applications.
合成方法
The synthesis of MRE-269 involves the reaction of 2-(2-hydroxyethoxy)phenol with 4-(4-methylquinazolin-2-ylmethoxy)phenol in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain pure MRE-269.
科学研究应用
MRE-269 has been studied extensively for its potential applications in various fields such as cardiovascular diseases, cancer, and inflammation. In cardiovascular diseases, MRE-269 has been shown to have vasodilatory effects and can be used to treat hypertension. In cancer, MRE-269 has been shown to inhibit the growth of cancer cells and can be used as a potential anticancer agent. In inflammation, MRE-269 has been shown to have anti-inflammatory effects and can be used to treat inflammatory diseases such as arthritis.
属性
IUPAC Name |
2-[4-[(4-methylquinazolin-2-yl)methoxy]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-16-4-2-3-5-17(16)20-18(19-13)12-23-15-8-6-14(7-9-15)22-11-10-21/h2-9,21H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOVDTJBCQQBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)COC3=CC=C(C=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-4-ethyl-5-methyl-1,2,4-triazole](/img/structure/B7679800.png)
![5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679808.png)

![2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B7679823.png)
![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7679836.png)



![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B7679864.png)

![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-(1H-pyrrol-2-ylmethyl)acetamide](/img/structure/B7679886.png)
